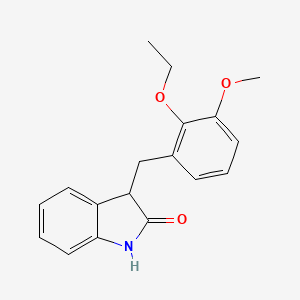
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as EMBO, is a synthetic compound that has shown significant potential in scientific research. It belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities. EMBO has been found to possess unique chemical and biological properties that make it a promising candidate for various applications in the field of science.
Mechanism of Action
The exact mechanism of action of 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the suppression of tumor cell proliferation, and the induction of cell cycle arrest. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and high stability. However, its limited solubility in water and low bioavailability may pose challenges for its use in certain applications.
Future Directions
There are several future directions for the study of 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one, including its potential use in the development of novel anti-inflammatory and anti-cancer therapeutics. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential use of 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one in other areas, such as neurodegenerative diseases and cardiovascular disorders, should be explored.
Synthesis Methods
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 2-methoxybenzaldehyde with ethyl 3-oxobutanoate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. 3-(2-ethoxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to possess antioxidant activity, which could potentially be used to treat oxidative stress-related diseases.
properties
IUPAC Name |
3-[(2-ethoxy-3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-12(7-6-10-16(17)21-2)11-14-13-8-4-5-9-15(13)19-18(14)20/h4-10,14H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOVKVWSZYTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)

![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)



![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
![5,5-dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-cyclohexen-1-one](/img/structure/B5031546.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5031551.png)